molecular formula C15H18FN3O3S B10798729 2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide

2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide

Cat. No.: B10798729
M. Wt: 339.4 g/mol
InChI Key: KRDORFFFZGUMFF-UHFFFAOYSA-N
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Description

2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide is a synthetic organic compound that features a pyrrole ring substituted with a 4-fluorophenyl group, two methyl groups, and a sulfonyl-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the 4-fluorophenyl group and the sulfonyl-methylamino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Lacks the sulfonyl-methylamino group, which may result in different biological activities.

    2,5-Dimethylpyrrole: A simpler structure that may not exhibit the same level of bioactivity.

    4-Fluorophenylsulfonyl-methylamine: Contains the sulfonyl-methylamino group but lacks the pyrrole ring.

Uniqueness

2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-fluorophenyl group enhances its stability and bioavailability, while the sulfonyl-methylamino group contributes to its reactivity and potential therapeutic effects.

Properties

Molecular Formula

C15H18FN3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide

InChI

InChI=1S/C15H18FN3O3S/c1-10-8-14(23(21,22)18(3)9-15(17)20)11(2)19(10)13-6-4-12(16)5-7-13/h4-8H,9H2,1-3H3,(H2,17,20)

InChI Key

KRDORFFFZGUMFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)N(C)CC(=O)N

Origin of Product

United States

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